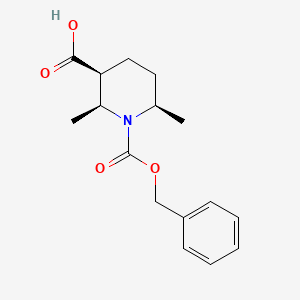
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)methacrylamide hydrochloride (APMH) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMH can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Chemical Reactions Analysis
In the synthesis of microgels, APMH was used in a surfactant-free, radical precipitation copolymerization process with N-isopropylmethacrylamide . The reaction was carried out in pure water, and the yield and size of the microgels increased if the reaction was carried out in saline or by using ammonium persulfate as an initiator .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride are not available. For APMH, it was noted that the presence of NaCl in the reaction medium increases the size of the microgels along with a modest increase in microgel yield .Applications De Recherche Scientifique
Drug Delivery Systems
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is utilized in the development of drug delivery systems. Its unique chemical structure allows it to form stable complexes with various drugs, enhancing their solubility and bioavailability. This compound can be used to create targeted delivery systems that release drugs at specific sites within the body, improving therapeutic efficacy and reducing side effects .
Polymer Synthesis
This compound is often used as a monomer or co-monomer in the synthesis of functional polymers. These polymers can be tailored for specific applications, such as hydrogels, which are used in a variety of biomedical applications including wound dressings, tissue engineering, and controlled drug release . The presence of the amine group allows for further functionalization, making these polymers highly versatile.
Bioconjugation
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is valuable in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where the conjugation of biomolecules to sensor surfaces can enhance sensitivity and specificity .
Catalysis
In the field of catalysis, this compound can act as a ligand or a catalyst itself in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve, making it a valuable tool in synthetic chemistry. It can be used in both homogeneous and heterogeneous catalysis, broadening its applicability .
Material Science
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride is used in the development of advanced materials, such as nanocomposites and thin films. These materials have applications in electronics, optics, and coatings. The compound’s ability to interact with different substrates and its stability under various conditions make it ideal for creating materials with specific properties .
Environmental Science
This compound is also used in environmental science for the detection and removal of pollutants. It can be incorporated into sensors that detect trace amounts of contaminants in water or air. Additionally, it can be used in the development of materials that adsorb or degrade pollutants, contributing to environmental remediation efforts .
Propriétés
IUPAC Name |
N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZBTYRWAJCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


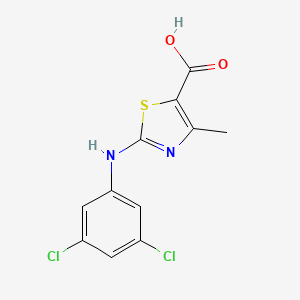
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)
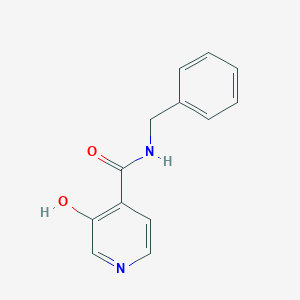
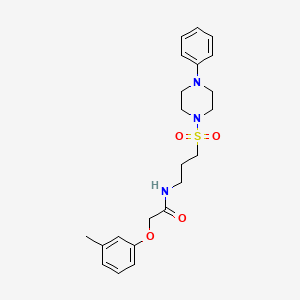


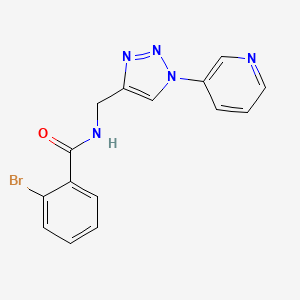
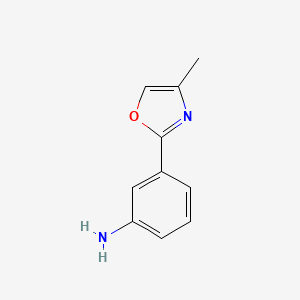

![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
